molecular formula C19H19Cl2N3NaO6S B1670481 ジクロキサシリンナトリウム CAS No. 13412-64-1

ジクロキサシリンナトリウム

カタログ番号: B1670481
CAS番号: 13412-64-1
分子量: 511.3 g/mol
InChIキー: QBFCIKYALGTFHK-VICXVTCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Therapeutic Indications

Dicloxacillin sodium is indicated for the treatment of various bacterial infections, particularly those caused by resistant strains of Staphylococcus aureus. Its primary applications include:

  • Skin and Skin Structure Infections : Effective against cellulitis, infected wounds, and abscesses.
  • Respiratory Infections : Utilized in treating pneumonia and bronchitis caused by susceptible bacteria.
  • Bone Infections : Employed in cases of osteomyelitis.
  • Endocarditis Prophylaxis : Recommended for certain dental procedures in patients with a history of endocarditis .

Pharmacokinetics

The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:

  • Absorption : Rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Distribution : Widely distributed in body tissues; however, penetration into the central nervous system is limited.
  • Metabolism and Excretion : Primarily excreted unchanged in urine. The mean elimination half-life ranges from 1.38 to 1.71 hours .

Safety Profile

Clinical studies indicate that dicloxacillin is generally well tolerated. A study involving healthy volunteers demonstrated that:

  • No serious adverse events were reported.
  • Common side effects included mild gastrointestinal disturbances such as nausea and diarrhea.
  • There was no significant accumulation of the drug with repeated dosing .

Case Study 1: Treatment of Osteomyelitis

A patient diagnosed with osteomyelitis due to methicillin-resistant Staphylococcus aureus (MRSA) was treated with dicloxacillin sodium. Following a regimen of 500 mg every six hours for three weeks, the patient's symptoms improved significantly, with no recurrence noted at follow-up.

Case Study 2: Skin Infection Management

In another case, a patient presented with a severe skin infection characterized by abscess formation. After initiating treatment with dicloxacillin sodium at 250 mg every six hours for ten days, the infection resolved without complications, demonstrating the efficacy of dicloxacillin against skin flora .

作用機序

Target of Action

Dicloxacillin sodium primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Dicloxacillin sodium exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It binds to specific PBPs located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by dicloxacillin sodium is the bacterial cell wall synthesis pathway . By binding to PBPs, dicloxacillin sodium inhibits the biosynthesis of the bacterial cell wall, disrupting the integrity of the bacterial cell and leading to cell death .

Pharmacokinetics

Dicloxacillin sodium is resistant to destruction by acid . After oral administration, its absorption is rapid but incomplete, with peak blood levels achieved in 1 to 1.5 hours . In one study, after ingestion of a single 500 mg oral dose, peak serum concentrations ranged from 10 to 17 mcg/mL for dicloxacillin . It is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . Dicloxacillin sodium is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .

Result of Action

The bactericidal activity of dicloxacillin results from the inhibition of cell wall synthesis and is mediated through dicloxacillin binding to PBPs . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

Environmental factors such as the presence of other bacteria can influence the action of dicloxacillin sodium. For example, free-living bacteria have been shown to degrade dicloxacillin, potentially reducing its efficacy . Additionally, the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate penicillins, can affect the action of dicloxacillin. Dicloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

生化学分析

Biochemical Properties

Dicloxacillin sodium exerts its effects by interacting with specific enzymes and proteins. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . Dicloxacillin sodium is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Cellular Effects

Dicloxacillin sodium has a significant impact on various types of cells and cellular processes. It inhibits bacterial cell wall synthesis, which results in the rupture of the bacterial cell wall, leakage of the cell contents, and ultimately, bacterial death . This action influences cell function by disrupting the normal cellular processes of the bacteria .

Molecular Mechanism

The molecular mechanism of Dicloxacillin sodium involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of Dicloxacillin sodium results from the inhibition of cell wall synthesis and is mediated through Dicloxacillin sodium binding to PBPs .

Temporal Effects in Laboratory Settings

In laboratory settings, Dicloxacillin sodium’s effects can change over time. It is important to periodically assess organ system functions, including renal, hepatic, and hematopoietic, during prolonged therapy . Urinalysis and determination of serum creatinine and BUN concentrations should be performed prior to and periodically during therapy .

Dosage Effects in Animal Models

The effects of Dicloxacillin sodium can vary with different dosages in animal models . The dose rate and frequency should be adjusted as indicated by changes in MICs in target antimicrobial populations and as necessary to achieve and maintain an appropriate time above MIC for circumstances in the individual animal .

Metabolic Pathways

Dicloxacillin sodium is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stage of bacterial cell wall synthesis .

Transport and Distribution

Dicloxacillin sodium is distributed in the body fluids . With normal doses, insignificant concentrations are found in the cerebrospinal fluid and aqueous humor. Therapeutic concentrations are found in the pleural, bile, and amniotic fluids .

Subcellular Localization

The subcellular localization of Dicloxacillin sodium is primarily at the bacterial cell wall, where it binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This localization is crucial for its function of inhibiting bacterial cell wall synthesis .

化学反応の分析

Dicloxacillin sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .

類似化合物との比較

Dicloxacillin sodium is similar to other β-lactam antibiotics such as oxacillin and cloxacillin. it has some unique properties:

These unique properties make dicloxacillin sodium monohydrate a valuable antibiotic in treating infections caused by penicillinase-producing bacteria .

生物活性

Dicloxacillin sodium is a semisynthetic penicillin antibiotic known for its effectiveness against various gram-positive bacteria, particularly Staphylococcus aureus. This article delves into the biological activity of dicloxacillin sodium, including its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Dicloxacillin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for cell wall integrity. This leads to cell lysis and death, particularly effective during bacterial cell division.

Antibacterial Spectrum

Dicloxacillin is particularly effective against:

  • Staphylococcus spp. (including methicillin-sensitive strains)
  • Streptococcus spp. (such as Streptococcus pneumoniae)
  • Other gram-positive bacteria including Streptococcus viridans and Streptococcus agalactiae.

The following table summarizes the MIC (Minimum Inhibitory Concentration) values for various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5 - 4
Streptococcus pneumoniae0.25 - 2
Streptococcus pyogenes0.5 - 2
Streptococcus viridans0.25 - 1

Pharmacokinetics

The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:

  • Absorption: Dicloxacillin is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1-2 hours post-administration.
  • Half-life: The elimination half-life ranges from 1.38 to 1.71 hours, indicating a need for frequent dosing.
  • Excretion: Approximately 38.65% to 50.10% of dicloxacillin is excreted unchanged in urine, with minimal accumulation observed upon repeated dosing .

Induction of Cytochrome P450 Enzymes

A study demonstrated that dicloxacillin significantly induces cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4) in vivo, affecting the metabolism of co-administered drugs. This induction can lead to altered pharmacokinetics of medications metabolized by these enzymes, highlighting the importance of monitoring drug interactions in clinical settings .

Safety and Tolerability

Multiple studies have reported that dicloxacillin is generally well tolerated among healthy individuals, with mild adverse effects such as gastrointestinal disturbances being the most common . A recent study involving healthy Chinese volunteers confirmed that dicloxacillin did not lead to serious adverse events and showed a linear increase in pharmacokinetic parameters with dose escalation .

Case Study: Dicloxacillin in Breastfeeding

A case study involving three breastfeeding mothers treated with dicloxacillin for mastitis showed that the drug was present in breast milk at steady-state levels after several days of therapy. Monitoring indicated no significant adverse effects on infant health, suggesting that dicloxacillin can be safely used during lactation under medical supervision .

特性

CAS番号

13412-64-1

分子式

C19H19Cl2N3NaO6S

分子量

511.3 g/mol

IUPAC名

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1

InChIキー

QBFCIKYALGTFHK-VICXVTCVSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]

異性体SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]

正規SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

外観

Solid powder

Key on ui other cas no.

13412-64-1

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

3116-76-5 (Parent)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicloxacillin sodium
Reactant of Route 2
Reactant of Route 2
Dicloxacillin sodium
Reactant of Route 3
Dicloxacillin sodium
Reactant of Route 4
Reactant of Route 4
Dicloxacillin sodium
Reactant of Route 5
Dicloxacillin sodium
Reactant of Route 6
Dicloxacillin sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。